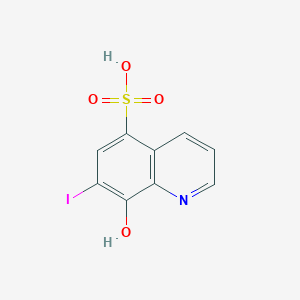
n-Tetradecylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Tetradecylcyclopentane is a cyclic hydrocarbon that has been used in scientific research for various applications. It is a long-chain alkane with a cyclopentane ring and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of n-Tetradecylcyclopentane is not well understood. However, it is thought to interact with cell membranes and affect their physical properties. It has also been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase.
Biochemical and Physiological Effects:
n-Tetradecylcyclopentane has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to affect the physical properties of cell membranes, including their fluidity and permeability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Tetradecylcyclopentane has several advantages for use in lab experiments. It is a non-toxic and non-flammable solvent that is relatively inexpensive and easy to handle. It has also been shown to be an effective solvent for the extraction of lipids from biological samples. However, it has some limitations, including its low boiling point and its limited solubility in water.
Direcciones Futuras
There are several future directions for the use of n-Tetradecylcyclopentane in scientific research. It could be used as a model compound for the study of the physical and chemical properties of cyclic hydrocarbons. It could also be used in the development of new surfactants for the formation of nanoparticles. Additionally, it could be used in the study of the interaction of cyclic hydrocarbons with cell membranes and their effects on membrane properties.
Conclusion:
In conclusion, n-Tetradecylcyclopentane is a cyclic hydrocarbon that has been used in scientific research for various applications. It can be synthesized through various methods, including the reduction of cyclododecatriene with lithium aluminum hydride and the hydrogenation of cyclododecatriene with palladium on carbon. It has been shown to have an inhibitory effect on the activity of acetylcholinesterase and to affect the physical properties of cell membranes. It has several advantages for use in lab experiments, including its non-toxicity and non-flammability. There are several future directions for the use of n-Tetradecylcyclopentane in scientific research, including its use as a model compound and in the development of new surfactants.
Métodos De Síntesis
N-Tetradecylcyclopentane can be synthesized through various methods, including the reduction of cyclododecatriene with lithium aluminum hydride, the hydrogenation of cyclododecatriene with palladium on carbon, and the catalytic hydrogenation of cyclododecatriene with Raney nickel. The most common method used for the synthesis of n-Tetradecylcyclopentane is the hydrogenation of cyclododecatriene with palladium on carbon.
Aplicaciones Científicas De Investigación
N-Tetradecylcyclopentane has been used in scientific research for various applications. It has been used as a solvent for the extraction of lipids from biological samples, as a stationary phase in gas chromatography, and as a surfactant in the formation of nanoparticles. It has also been used as a model compound for the study of the physical and chemical properties of cyclic hydrocarbons.
Propiedades
Número CAS |
1795-22-8 |
|---|---|
Nombre del producto |
n-Tetradecylcyclopentane |
Fórmula molecular |
C19H38 |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
tetradecylcyclopentane |
InChI |
InChI=1S/C19H38/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18-19/h19H,2-18H2,1H3 |
Clave InChI |
MJWRHKSSZBHAEW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC1CCCC1 |
SMILES canónico |
CCCCCCCCCCCCCCC1CCCC1 |
Otros números CAS |
1795-22-8 |
Sinónimos |
1-cyclopentyltetradecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




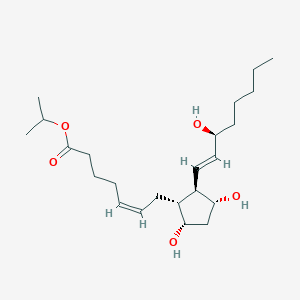
![[(2S,4R,5S,6R)-3,3,4-trihydroxy-6-(hydroxymethyl)-2-propoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] dihydrogen phosphate](/img/structure/B159718.png)
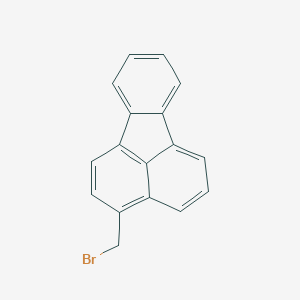
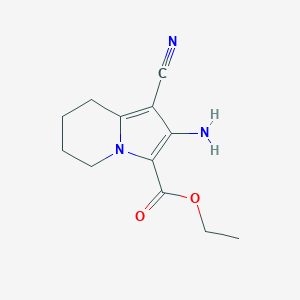
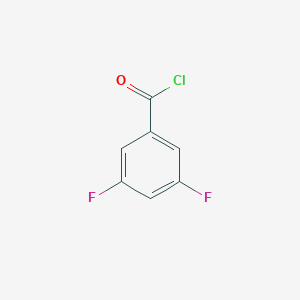
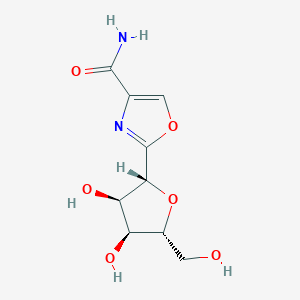
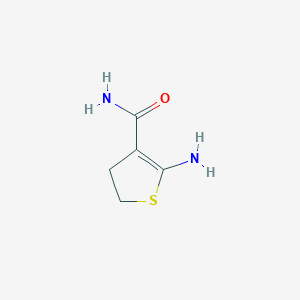
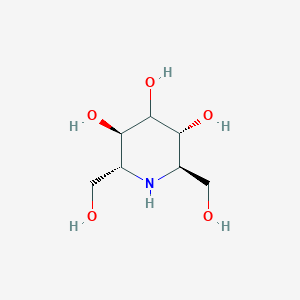
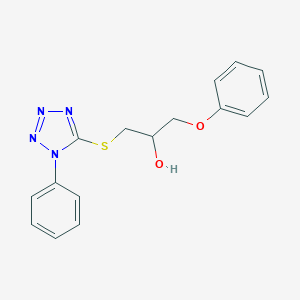
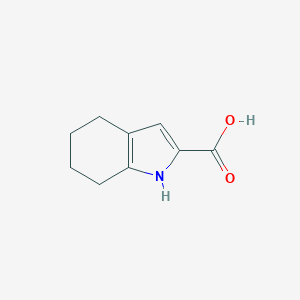
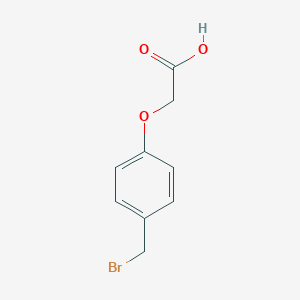
![1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone](/img/structure/B159743.png)
